5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of pyrimidinones. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The structure consists of a pyrimidine core substituted with various functional groups, which contribute to its chemical reactivity and pharmacological properties.
This compound can be classified under heterocyclic compounds, specifically as a pyrimidinone derivative. Pyrimidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone enhances its potential efficacy in various therapeutic applications.
The synthesis of 5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure at each stage.
The molecular structure of 5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone features:
The molecular formula is , with a molar mass of approximately 342.37 g/mol. The compound exhibits specific stereochemistry that may influence its biological activity.
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent) to optimize yields and selectivity.
The mechanism of action for 5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is not fully elucidated but is hypothesized to involve:
Biological assays are necessary to quantify its effects on target enzymes or receptors, providing insights into its therapeutic potential.
The compound is expected to have:
Key chemical properties include:
Relevant data should be obtained through experimental studies focusing on these properties.
The potential applications of 5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone include:
This compound represents a promising area for further research and development in medicinal chemistry, offering opportunities for novel therapeutic agents based on its diverse biological activities and structural characteristics.
The 4(3H)-pyrimidinone core is primarily constructed through acid- or base-catalyzed cyclocondensation reactions between β-dicarbonyl compounds and urea/thiourea derivatives. For the target compound, ethyl 3-oxo-4-phenylbutanoate serves as the key precursor, reacting with N-methyl-N'-cyano-guanidine under refluxing acetic acid to yield the 6-benzyl-5-methylpyrimidin-4(3H)-one scaffold. This method achieves moderate yields (55–65%) but requires stringent temperature control (110–120°C) to minimize decarboxylation side products [4] [8].
Alternative routes utilize Biginelli-type multicomponent reactions involving aldehydes, β-ketoesters, and amidating agents. For example, benzylaldehyde, ethyl acetoacetate, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one condense in ethanol with p-toluenesulfonic acid (pTSA) catalysis (15 mol%), yielding the pyrimidinone ring in a single step. Though atom-economical, this approach suffers from regioselectivity challenges, with the undesired 6-methyl-5-benzyl isomer constituting ~20% of the product mixture [3] [6].
Table 1: Cyclocondensation Methods for Pyrimidinone Core Synthesis
Precursor | Catalyst/Reagent | Temperature (°C) | Yield (%) | Key Side Products |
---|---|---|---|---|
Ethyl 3-oxo-4-phenylbutanoate | Acetic acid | 110–120 | 55–65 | Decarboxylated pyrimidinone |
Benzylaldehyde + ethyl acetoacetate | pTSA (15 mol%) | 80 | 48 | 6-Methyl-5-benzyl isomer (20%) |
5-Oxo-3-phenylpyrazole | K₂CO₃/DMF | 100 | 72 | O-Alkylated byproduct (8%) |
Regioselective modification of the pyrimidinone ring is critical due to the electronic asymmetry at C5 and C6. Electrophilic aromatic substitution (EAS) favors C5 over C6 by a factor of 3:1, attributed to the higher electron density at C5 adjacent to the ring nitrogen. Nitration studies using HNO₃/Ac₂O at 0°C demonstrate exclusive C5-nitration, enabling downstream reductive amination or halogenation pathways [6] [8].
Conversely, C6 functionalization requires directed ortho-metalation. Treatment with LDA (2.1 equiv) at −78°C generates a stable C6 lithiated species, which reacts with electrophiles (e.g., DMF, I₂, or allyl bromides) with >85% regioselectivity. This method allows the introduction of methyl, formyl, or halogen groups at C6, though overmetalation can occur if temperature exceeds −60°C [3] [6].
Benzylation at N3 of the pyrimidinone ring employs either SN₂ or transition-metal-catalyzed methods:
Acylative benzylation via in situ generated benzyl ketenes offers an alternative. Benzylmalonyl dichloride dehydrates to ketene intermediates that undergo [2+2] cycloaddition with the pyrimidinone C4=O bond, followed by ring-opening to afford C6-benzylated products. This route achieves 75% yield but is limited by the formation of regioisomeric mixtures when unsymmetrical ketenes are used [4].
Table 2: Benzylation Methods at N3 of Pyrimidinone
Method | Reagent | Conditions | Yield (%) | N:O Selectivity |
---|---|---|---|---|
SN₂ Alkylation | BnBr, K₂CO₃ | DMF, 80°C, 4h | 70 | 85:15 |
Buchwald-Hartwig Coupling | BnOH, Pd₂(dba)₃/XPhos | Toluene, 120°C, 12h | 88 | >98:2 |
Acylative Benzylation | Benzylmalonyl dichloride | Et₃N, CH₂Cl₂, 25°C, 2h | 75 | N/A (C6-functionalization) |
Coupling the 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole moiety to the C2 position of pyrimidinone employs nucleophilic aromatic substitution (SNAr). Polar aprotic solvents like DMF or NMP facilitate anion stabilization, with DMF providing optimal balance between reactivity (85% conversion) and byproduct formation (<5%). Catalytic systems markedly enhance efficiency:
Microwave irradiation drastically reduces reaction times from hours to minutes. A mixture of 2-chloro-6-benzyl-5-methylpyrimidin-4(3H)-one and 3-phenyl-1H-pyrazol-5(4H)-one with K₂CO₃ in NMP under microwave (150°C, 20 min) delivers 92% yield with >99% purity, representing the most efficient method to date [1] [6].
Table 3: Solvent/Catalyst Systems for Pyrazole-Pyrimidinone Coupling
System | Conditions | Time | Yield (%) | Key Advantage |
---|---|---|---|---|
K₂CO₃/DMF | 100°C, 8h | 8h | 72 | Low cost |
TBAB (PTC)/DMF | 60°C, 12h | 12h | 80 | Low hydrolysis (<2%) |
CuI/1,10-phenanthroline | 90°C, 3h | 3h | 95 | Fast kinetics |
K₂CO₃/NMP (microwave) | 150°C, 20 min | 20 min | 92 | Rapid, high purity (>99%) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4